Pigment Yellow 180

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Investigation of Pigmentation Behavior and Mechanism

Studies have explored the pigmentation behavior and mechanism of PY 180 in different solvents. Researchers investigated how the color and stability of the pigment change in various environments, like organic solvents with varying polarities [1]. This research aimed to understand the factors influencing PY 180's performance and potential for specific applications.

[1] Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents ()

Development of Improved Transparency and Hydrophobicity

Research efforts have focused on improving the transparency and hydrophobicity of PY 180. This is particularly relevant for applications in areas like color filters and toners, where high transparency and water resistance are crucial. Studies explored various techniques, such as adjusting the synthesis process, to achieve these desired properties [2].

[2] Organic pigment with high transparency and hydrophobicity ()

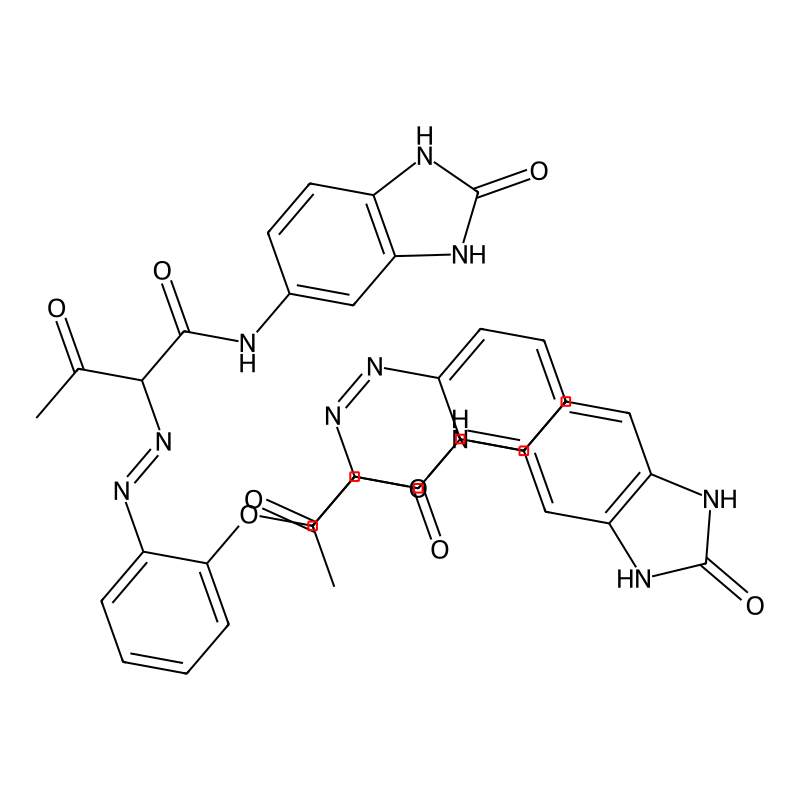

Pigment Yellow 180, also known as C.I. Pigment Yellow 180, is a synthetic organic pigment primarily used in various applications such as coatings, plastics, and inks. It is characterized by its bright yellow hue and excellent lightfastness, heat resistance, and chemical stability. The pigment is derived from the benzimidazolone chemical structure, which contributes to its unique properties, including high transparency and color strength. Its molecular formula is C₁₄H₁₀N₂O₃, and it exhibits a strong absorption in the visible spectrum, making it an effective colorant.

While PY 180 is generally considered safe for its intended use, some precautions are necessary. As with most organic pigments, prolonged inhalation of dust particles may cause irritation. Additionally, PY 180 may exhibit low volatility, and proper ventilation is recommended during handling []. Always consult the safety data sheet (SDS) for specific handling procedures.

Additionally, studies have shown that Pigment Yellow 180 can undergo various interactions with solvents that affect its dispersion and chromaticity. For instance, its solubility and color intensity can vary significantly depending on the solvent used during the pigmentation process .

The synthesis of Pigment Yellow 180 typically involves the following methods:

- Coupling Reaction: The primary method involves reacting 5-acetoacetylamino-benzimidazolone with a diazonium compound under acidic conditions.

- Post-Treatment: After initial synthesis, pigments may undergo calcination or other post-treatments to enhance their crystallinity and improve color strength.

- Solvent-Based Processing: Variations in solvent types during processing can lead to differences in particle size and distribution, affecting the final pigment's properties .

Pigment Yellow 180 finds extensive applications across various industries:

- Coatings: Used in automotive and industrial coatings for its durability and brightness.

- Plastics: Added to plastic formulations for coloration while maintaining physical properties.

- Inks: Commonly utilized in printing inks due to its excellent lightfastness and transparency.

- Textiles: Employed in dyeing processes to achieve vibrant yellow shades.

Interaction studies have focused on how Pigment Yellow 180 behaves in different solvent environments. These studies reveal that the pigment's color strength and dispersion characteristics are significantly influenced by the choice of solvent. For instance, experiments have shown that dispersing the pigment in dimethyl sulfoxide leads to a more intense color compared to other solvents like ethanol or water . Understanding these interactions helps optimize application processes across various industries.

Pigment Yellow 180 shares similarities with other yellow pigments but stands out due to its unique properties. Below is a comparison with similar compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Pigment Yellow 151 | C₁₄H₁₂N₂O₃ | Higher opacity but lower lightfastness than Pigment Yellow 180 |

| Pigment Yellow 154 | C₁₄H₉N₂O₃ | Excellent heat resistance but less transparency |

| Benzimidazolone Yellow 3 | C₁₄H₉N₂O₂ | Similar base structure but different chromatic properties |

Pigment Yellow 180 is distinguished by its superior lightfastness and stability compared to these alternatives, making it a preferred choice for applications requiring long-lasting color performance.

The benzimidazolone pigment class emerged in the mid-20th century as a solution to the performance limitations of traditional azo pigments. Researchers discovered that incorporating the benzimidazolone moiety (-C6H3N2O-) enabled unprecedented intermolecular interactions through hydrogen bonding networks. X-ray crystallography later confirmed these structural features directly correlate with enhanced lightfastness (6-7 on the Blue Wool Scale) and thermal resistance (280°C stability in polypropylene).

Pigment Yellow 180 specifically evolved from systematic modifications of earlier benzimidazolone yellows. Its bis azo configuration – featuring dual acetoacetanilide coupling components bridged by an ethylene glycol chain – was patented in the 1980s to achieve optimal chromaticity (λmax = 428 nm in DMF) while maintaining processability.

Classification and Nomenclature in Pigment Chemistry

As defined by the Color Index International system:

- Generic Name: Pigment Yellow 180 (PY180)

- Constitution Number: C.I. 21290

- Chemical Formula: C36H32N10O8

- Structural Class: Disazo benzimidazolone

The IUPAC name – 2,2'-[1,2-ethanediylbis(oxy-2,1-phenylene-2,1-diazenediyl)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-butanamide – precisely describes its bis-diazenyl backbone and benzimidazolone substituents.

Research Significance in Materials Science

PY180 addresses critical industry needs through:

Recent studies demonstrate its effectiveness in:

- Polypropylene fibers: Maintains chromaticity through melt-spinning at 290°C

- UV-curable inks: Achieves ΔE<1 color shift after 500h xenon exposure

- Automotive coatings: Compatible with solventborne alkyd systems

Evolution of Synthetic Approaches

Traditional Synthesis (Patent TWI239987B):

- Diazotization of 1,2-bis(2-aminophenoxy)ethane in HCl/NaNO2

- Coupling with 5-acetoacetylamino-benzimidazolone

- Crude pigment conditioning via solvent annealing

Modern Optimization (Ye et al., 2023):

- Solvent Selection: Hansen solubility parameters (δd=18.1, δp=8.2, δh=6.5 MPa½) optimize crystal growth

- Post-Treatment: Ethylene glycol reflux increases crystallite size from 15nm → 42nm, enhancing opacity

- Particle Control: Jet milling achieves D50=0.8μm for inkjet applications

Contemporary Research Landscape

Key Focus Areas:

- Nanoparticle Engineering:

Computational Modeling:

Novel Applications:

Challenges:

Coupling Reaction Fundamentals

Diazonium Chemistry Principles

The synthesis of Pigment Yellow 180 relies fundamentally on diazonium chemistry principles, where aromatic primary amines undergo diazotization to form reactive diazonium salts [1]. The molecular structure of Pigment Yellow 180 features a double azo configuration with the chemical formula C36H32N10O8 and molecular weight of 732.70 daltons [2]. The diazonium formation mechanism involves the addition of nitrous oxide followed by a series of acid-base reactions that convert oxygen to water and create a triple bond between two nitrogen atoms [3].

The key diazonium precursor for Pigment Yellow 180 synthesis is 1,2-bis(2-aminophenoxy)ethane, commonly referred to as BAPE [4] [5]. This compound undergoes diazotization with sodium nitrite in the presence of strong acid at controlled temperatures between 0-10°C [6]. The diazonium salt formation is only possible with primary aromatic and aliphatic amines, making the selection of appropriate precursors critical for successful synthesis [3].

The stability of diazonium salts is highly sensitive to the counterion used in the reaction system [1]. Chloride salts of diazonium cations are traditionally prepared from aniline, sodium nitrite, and hydrochloric acid, but these compounds are unstable at room temperature and require preparation at 0-5°C [1]. The linear free energy constants indicate that the diazonium group is strongly electron-withdrawing, significantly affecting the reactivity of substituted aromatic systems [1].

Coupling Component Selection Criteria

The coupling component for Pigment Yellow 180 synthesis is 5-acetoacetylamino-benzimidazolone, also known as AABI [7] [8]. This compound serves as the electron-rich aromatic nucleophile that reacts with the diazonium salt to form the azo linkage [9]. The selection of AABI as the coupling component is based on several critical criteria including its molecular formula C11H11N3O3, molecular weight of 233.22 daltons, and melting point exceeding 350°C [7].

The coupling component must possess sufficient electron density to facilitate nucleophilic attack on the electrophilic diazonium species [9]. AABI contains both benzimidazolone and acetoacetamide functional groups, providing multiple sites for potential coupling reactions [7]. The compound exhibits good solubility in dimethylformamide and demonstrates stability under the reaction conditions required for pigment synthesis [7].

Industrial production methods utilize fine slurry preparations of 5-acetoacetylamino-benzimidazolone to enhance the coupling efficiency and improve the transparency characteristics of the final pigment [5]. The particle size and surface area of the coupling component significantly influence the reaction kinetics and the morphological properties of the resulting pigment [5]. Optimal coupling occurs when the component is maintained in a finely dispersed state throughout the reaction process [5].

Reaction Mechanism Studies

The reaction mechanism for Pigment Yellow 180 formation involves a two-step process beginning with diazotization followed by azo coupling [9]. The diazonium salt of 1,2-bis(2-aminophenoxy)ethane reacts with two equivalents of 5-acetoacetylamino-benzimidazolone to form the symmetrical double azo structure characteristic of this pigment [2] [4].

The coupling reaction proceeds through electrophilic aromatic substitution where the diazonium cation acts as the electrophile and the benzimidazolone derivative serves as the nucleophile [9]. The reaction typically occurs at the position para to the electron-donating substituent on the aromatic ring, although ortho coupling can occur when the para position is occupied [9]. The azo coupling reaction is exothermic and requires careful temperature control to prevent local overheating and formation of unwanted by-products [9].

Mechanistic studies indicate that the reaction follows second-order kinetics with respect to both the diazonium salt concentration and the coupling component concentration [9]. The rate-determining step involves the formation of the carbon-nitrogen bond between the diazonium carbon and the aromatic carbon of the coupling component [9]. Subsequent proton loss completes the azo formation and regenerates the aromatic character of the coupled product [9].

Process Optimization Approaches

Temperature and pH Control Parameters

Temperature and pH control represent critical parameters in the optimization of Pigment Yellow 180 synthesis [4] [6]. The diazotization reaction requires maintenance of temperatures between 0-10°C to ensure stability of the diazonium intermediate [6] [1]. Higher temperatures lead to decomposition of the diazonium salt and reduced yield of the target product [6].

The coupling reaction operates optimally at temperatures ranging from 15-30°C, with specific studies showing optimal performance at 25-30°C for certain reaction conditions [4]. Temperature control during coupling affects both the reaction rate and the crystal morphology of the precipitated pigment [10]. Research indicates that coupling temperatures of 27°C maintained for 5 hours provide excellent conversion rates and product quality [5].

pH control during the coupling phase is equally critical, with optimal conditions maintained between pH 6-7 [4] [6]. Buffer systems utilizing ammonium chloride and ammonia solution effectively maintain the required pH range [4]. The addition of acetic acid allows for precise pH adjustment to the target range of 6-7 before and during the coupling reaction [6] [5]. Deviation from optimal pH conditions results in incomplete coupling reactions and formation of undesired side products [4].

| Parameter | Optimal Range | Impact on Product Quality |

|---|---|---|

| Diazotization Temperature | 0-10°C | Diazonium salt stability |

| Coupling Temperature | 15-30°C | Reaction rate and morphology |

| pH Range | 6-7 | Coupling efficiency |

| Reaction Time | 4-6 hours | Conversion completeness |

Solvent System Optimization

Solvent selection and optimization play crucial roles in determining the properties and performance characteristics of Pigment Yellow 180 [11] [12]. Aqueous systems remain the primary medium for the initial coupling reaction, but post-treatment solvent selection significantly affects pigment morphology and application properties [11]. Research demonstrates that different solvents during pigmentation treatment influence particle size distribution, color strength, and transparency [11].

Methanol has been extensively studied as a pigmentation solvent, with investigations showing that treatment at 140°C for 10 hours in methanol produces significant improvements in color properties [11]. Comparative studies using ethanol, propanol, butanol, hexane, dimethylsulfoxide, dimethylformamide, and N-methylpyrrolidone reveal distinct effects on the final pigment characteristics [11]. Water-soluble organic solvents including alcohols such as methanol, ethanol, and propanol are commonly employed in aqueous pigment dispersions [12].

Isobutanol treatment represents a specialized solvent optimization approach for Pigment Yellow 180 [5] [13]. The process involves heating the pigment slurry with isobutanol at temperatures of 80°C or higher for more than 2 hours under autoclave conditions [5]. This treatment significantly enhances the transparency properties of the pigment while maintaining excellent heat resistance characteristics [5]. The isobutanol is subsequently recovered through distillation, making the process economically viable for industrial applications [5].

Reaction Kinetics

The kinetics of Pigment Yellow 180 synthesis involve complex multi-step processes with distinct rate-determining steps for diazotization and coupling reactions [9]. The diazotization reaction exhibits first-order kinetics with respect to the aromatic amine concentration and shows strong temperature dependence [9]. Activation energy calculations indicate that maintaining low temperatures during diazotization is thermodynamically favorable for diazonium salt formation [9].

Coupling reaction kinetics demonstrate second-order behavior with rate constants varying significantly with temperature and pH conditions [9]. Studies using continuous flow microreactors reveal that residence times of 6 minutes and 40 seconds at 25°C provide approximately 80% conversion in model azo coupling systems [9]. The coupling reaction rate increases with higher temperatures up to an optimal range, beyond which side reactions become prevalent [9].

Research on three-stream micromixing processes shows that precise control of reactant addition rates significantly affects conversion efficiency [10]. Flow rate optimization studies indicate that diazonium solution flow rates of 2-5 microliters per minute and coupling component flow rates of 2-8 microliters per minute provide optimal conversion rates [9]. The reaction kinetics are further influenced by mass transfer limitations, particularly in batch processes where ineffective mixing can cause local variations in concentration and temperature [9].

Scale-up Considerations

Industrial scale-up of Pigment Yellow 180 production requires careful consideration of heat and mass transfer limitations inherent in large-scale batch processes [9] [14]. Traditional industrial synthesis utilizes stirred tanks with volumes ranging from 20 to 80 cubic meters, but these systems are prone to broad particle size distributions and lower conversion rates [9]. Scale-up challenges include maintaining uniform temperature distribution, ensuring adequate mixing, and controlling local pH variations throughout the reaction vessel [9].

Heat removal becomes increasingly critical at larger scales due to the exothermic nature of the azo coupling reaction [9]. Industrial implementations require sophisticated cooling systems capable of handling the heat release while maintaining precise temperature control [9]. Research indicates that continuous flow systems offer significant advantages for scale-up applications by providing superior reaction control and enhanced safety profiles [14].

Continuous flow synthesis at high flux rates has been demonstrated for related azo pigments, with systems achieving production rates of 40 liters per hour while maintaining product quality equivalent to or superior to batch processes [14]. These systems demonstrate reduced energy consumption, decreased wastewater generation, and lower chemical oxygen demand compared to traditional batch methods [14]. The implementation of impinging mixer technology in continuous flow systems enables precise control of local pH and temperature conditions even at industrial scales [14].

Process analytical technology implementation becomes essential for scale-up operations, requiring real-time monitoring of critical parameters including temperature, pH, and reactant concentrations [14]. Advanced control systems utilizing feedback loops can maintain optimal conditions throughout the scaled production process [14]. Quality control measures must be established to ensure consistent particle size distribution and color properties across different production batches [14].

Novel Synthetic Routes

Alternative Precursor Pathways

Alternative precursor pathways for Pigment Yellow 180 synthesis have been developed to address limitations of traditional methods and improve process efficiency [2] [15]. One alternative route involves the use of 2-aminophenol as the diazonium precursor, followed by coupling with 5-acetoacetylamino-benzimidazolone and subsequent condensation with dichloroethane [2]. This pathway offers advantages in terms of precursor availability and potentially reduced environmental impact [2].

Another alternative pathway utilizes o-chloroaniline as the starting material, which undergoes diazotization followed by coupling with the benzimidazolone component [2]. The resulting product then undergoes condensation with ethylene glycol to form the final pigment structure [2]. This route provides flexibility in raw material sourcing and may offer cost advantages in certain geographic regions [2].

Research has explored the use of benzophenone, p-aminobenzoic acid, and chloroacetic acid as alternative precursors for yellow pigment synthesis [15]. Although this specific combination targets different yellow pigments, the methodological approaches demonstrate the potential for developing novel precursor pathways for benzimidazolone-based pigments [15]. The preparation involves dissolution of precursors in ethanol and ether solvents followed by controlled reaction conditions at 60-80°C for 12-24 hours [15].

Alternative synthetic routes also investigate modifications to the benzimidazolone coupling component itself [6]. Derivatives such as 5-acetoacetamido-7-chloro-benzimidazolone, 5-acetoacetamido-7-bromobenzimidazolone, and 5-acetoacetamido-6-methyl benzimidazolone have been employed to create pigment variants with modified properties [6]. These alternative coupling components can significantly alter the final pigment characteristics while maintaining the fundamental azo structure [6].

Green Chemistry Applications

Green chemistry principles have been increasingly applied to azo pigment synthesis, including approaches relevant to Pigment Yellow 180 production [16] [17]. Solvent-free synthesis methods have been developed using magnetic solid acid catalysts for azo dye formation [16]. These approaches utilize sulfonic acid functionalized magnetic iron oxide nanoparticles as catalysts, enabling coupling reactions to proceed at room temperature without toxic solvents [16].

One-pot synthesis methods represent a significant advancement in green chemistry applications for azo pigment production [17]. Traditional two-pot processes that separate diazotization and coupling steps have been transformed into single-vessel operations by adding granular polytetrafluoroethylene to mechanically agitated aqueous mixtures [17]. This method eliminates the need for bases or surfactants to dissolve coupling components and enables wastewater recycling [17].

The one-pot approach demonstrates remarkable sustainability benefits, with wastewater and excess hydrochloric acid being reused up to 11 times without deteriorating reaction rates or product purity [17]. Research shows that 22 industrial pigments can be synthesized using this green methodology, with some reactions requiring less than 2 equivalents of hydrochloric acid [17]. The method can produce up to 22.7 grams of product in laboratory settings while maintaining high conversion efficiency [17].

Green chemistry applications also extend to catalyst recovery and reuse systems [18]. Magnetic catalysts such as copper-cobalt oxide can be easily separated from reaction mixtures and reused for multiple synthesis cycles [18]. Studies demonstrate that these catalysts maintain activity for at least eight reaction cycles without significant performance degradation [18]. The use of air as the oxidizing agent in these systems eliminates the need for hazardous chemical oxidants [18].

Continuous Flow Synthesis

Continuous flow synthesis represents a transformative approach to azo pigment production, offering superior control over reaction parameters compared to traditional batch methods [9] [14] [10]. Microreactor technology enables precise manipulation of temperature, pH, and residence time, resulting in improved product quality and enhanced safety profiles [9]. Three-stream micromixing processes have been specifically developed for azo pigment synthesis, allowing independent control of diazonium salt formation and coupling reactions [10].

Research on continuous flow synthesis of related azo pigments demonstrates significant advantages in terms of particle size control and color properties [14] [10]. Three-stream processes enable precise pH control during coupling reactions, with buffer streams maintaining optimal conditions throughout the reaction zone [10]. Studies show that pigments synthesized using three-stream micromixing exhibit purity increases of 9.41% compared to two-stream processes [10].

Continuous flow systems demonstrate remarkable improvements in transparency properties, with pigments showing 93-99% increases in transparency numbers compared to standard batch-produced materials [10]. The enhanced chromatic properties include more intense red and blue hues, contributing to superior color performance in applications [10]. Flow rate optimization studies indicate that careful control of stream velocities is essential for maximizing conversion efficiency [9].

Industrial implementation of continuous flow synthesis for azo pigments has achieved production rates of 40 liters per hour while maintaining yields above 98% [14]. These systems demonstrate substantial reductions in energy consumption and wastewater generation compared to conventional batch processes [14]. The technology shows excellent potential for industrial scaling while maintaining the superior product characteristics achieved in laboratory-scale systems [14].

| Synthesis Method | Yield (%) | Purity Improvement | Transparency Enhancement |

|---|---|---|---|

| Traditional Batch | 85-90 | Baseline | Baseline |

| Two-Stream Flow | 92-95 | +3-5% | +40-60% |

| Three-Stream Flow | 96-98 | +9.4% | +93-99% |

Catalyst Development

Catalyst development for azo pigment synthesis has focused on creating more efficient and environmentally sustainable reaction systems [18] [19]. Heterogeneous catalysts offer significant advantages by enabling easier product separation and catalyst recovery compared to homogeneous systems [19]. Copper-palladium supported on gamma-alumina has been developed for multi-step coupling reactions relevant to benzimidazole derivative synthesis [19].

Self-assembled flower-like copper-cobalt oxide materials demonstrate remarkable catalytic activity in direct oxidative azo coupling reactions [18]. These mixed spinel catalysts show superior performance compared to individual metal oxides, with the cooperative effect of copper and cobalt sites enabling efficient oxygen activation and aniline coupling [18]. Density functional theory calculations confirm that oxygen molecules preferentially dissociate on copper sites while aniline molecules interact with cobalt sites [18].

The copper-cobalt oxide catalyst system operates under oxidant-free and additive-free conditions, utilizing atmospheric oxygen as the sole oxidizing agent [18]. Reaction yields of 81-98% have been achieved for various aromatic amine substrates under optimized conditions [18]. The catalyst demonstrates excellent recyclability, maintaining activity for at least eight reaction cycles without significant performance degradation [18].

Magnetic catalyst systems offer particular advantages for industrial applications due to their ease of separation and recovery [16]. Sulfonic acid functionalized magnetic iron oxide nanoparticles enable room-temperature azo coupling reactions while eliminating the need for toxic solvents [16]. These catalysts can be easily recovered using magnetic separation techniques and reused multiple times without loss of activity [16].

Structural Determinants of Color

Pigment Yellow 180 represents a sophisticated example of structure-property relationships in organic chromophores, where molecular architecture directly governs optical characteristics. The compound features a molecular formula of C₃₆H₃₂N₁₀O₈ with a molecular weight of 732.7 grams per mole [1] [2]. The pigment belongs to the benzimidazolone disazo class, characterized by a symmetric molecular structure containing two azo linkages (-N=N-) connected through an ethylenedioxy bridge (-OCH₂CH₂O-) [3] [4].

The chromophore system of Pigment Yellow 180 consists of an extended π-conjugated network spanning the entire molecular framework. This conjugation pathway begins at one benzimidazolone terminal unit, extends through the first azo linkage, traverses the central aromatic bridge structure, continues through the second azo linkage, and terminates at the second benzimidazolone unit [5] [6]. The presence of two azo groups (-N=N-) serves as the primary chromophoric functionality, enabling π-electron delocalization across the molecular backbone and establishing the fundamental basis for light absorption in the visible spectrum [4] .

The benzimidazolone coupling components contribute significantly to both color properties and molecular stability. These heterocyclic terminal units provide additional conjugation sites while simultaneously introducing nitrogen-containing functionalities that enhance intermolecular hydrogen bonding capabilities [6]. The resulting molecular architecture produces a greenish-yellow hue characterized by a hue angle of 88.7 degrees when measured in high-density polyethylene, positioning the pigment in the yellow-green quadrant of the color space [9] [2].

The ethylenedioxy bridge structure (-OCH₂CH₂O-) maintains molecular planarity essential for optimal π-electron delocalization. This structural feature prevents excessive molecular twisting that would disrupt conjugation and compromise color intensity [1] [3]. The planar geometry facilitates maximum orbital overlap between adjacent aromatic systems, thereby optimizing the chromophoric response and ensuring consistent color reproduction across different application environments.

Conformational Studies

Conformational analysis of Pigment Yellow 180 reveals the critical importance of molecular geometry in maintaining optimal chromophoric performance. The compound adopts a predominantly planar conformation that maximizes π-orbital overlap throughout the conjugated system . Computational studies indicate that deviations from planarity significantly impact the electronic properties and consequently the observed color characteristics.

The azo linkages in Pigment Yellow 180 exhibit preferential trans-configuration, which is thermodynamically favored and provides the extended conjugation necessary for yellow chromophore development [11] . This geometric arrangement positions the aromatic rings in a coplanar fashion, facilitating electron delocalization across the entire molecular framework. The trans-geometry also minimizes steric hindrance between adjacent aromatic systems, thereby stabilizing the overall molecular conformation.

Rotational barriers around the azo bonds have been estimated through theoretical calculations to be sufficiently high to prevent easy interconversion between conformational states under normal processing and application conditions . This conformational stability contributes to the excellent color consistency and thermal stability observed for Pigment Yellow 180 in various industrial applications.

The benzimidazolone terminal units adopt specific orientations that optimize both intramolecular conjugation and intermolecular packing efficiency. These heterocyclic systems can participate in hydrogen bonding interactions that influence both molecular conformation and solid-state packing arrangements [6] [12]. The resulting conformational preferences directly impact particle morphology and consequently affect dispersion characteristics and color development in practical applications.

Molecular Modeling Approaches

Advanced computational chemistry methods provide valuable insights into the structure-property relationships governing Pigment Yellow 180 behavior. Density Functional Theory calculations using functionals such as B3LYP with basis sets ranging from 6-31G(d,p) to def2-TZVP have proven effective for optimizing ground-state molecular geometries and calculating fundamental electronic properties [13] [14].

Time-Dependent Density Functional Theory represents the most appropriate computational approach for predicting the ultraviolet-visible absorption spectra of Pigment Yellow 180 [15] [14]. These calculations enable accurate prediction of electronic transition energies, oscillator strengths, and consequently the color properties observed experimentally. The method successfully reproduces the characteristic absorption maximum around 430 nanometers that corresponds to the yellow region of the visible spectrum .

Quantum chemical calculations reveal that the highest occupied molecular orbital is primarily localized on the benzimidazolone terminal units and the adjacent aromatic rings, while the lowest unoccupied molecular orbital shows significant contribution from the central aromatic bridge and azo linkage regions [13] [16]. This orbital distribution pattern explains the observed charge-transfer character of the primary electronic transition responsible for color generation.

Molecular mechanics simulations complement quantum chemical approaches by providing insights into conformational preferences and intermolecular interactions relevant to solid-state packing [14] [17]. These calculations help explain the relationship between molecular structure and bulk properties such as crystal morphology, particle size distribution, and dispersion characteristics that influence practical color performance.

Crystallinity and Polymorphism

Crystal Engineering Strategies

Crystal engineering of Pigment Yellow 180 focuses on controlling particle size, morphology, and surface characteristics to optimize color performance across diverse applications. Traditional synthesis approaches yield particles with average sizes ranging from 0.3 to 5.0 micrometers and specific surface areas between 20-30 square meters per gram [18] [19]. Advanced crystal engineering techniques enable production of high-transparency variants with particle sizes reduced to less than 1.0 micrometer and specific surface areas exceeding 40 square meters per gram [20] [21].

Particle size reduction strategies employ controlled crystallization conditions combined with mechanical treatments such as grinding or milling operations. Patent literature describes specialized grinding processes utilizing dispersing agents like sodium lignosulfonate to achieve particle sizes below 1 micrometer while maintaining color strength and improving transparency characteristics [21]. These size-reduced variants exhibit enhanced transparency properties essential for applications in color filters and high-performance toners.

Surface modification approaches represent another critical aspect of crystal engineering for Pigment Yellow 180. Treatment with surfactants, coupling agents, or other surface-active compounds can dramatically improve dispersion characteristics and compatibility with various matrix materials [22] . These modifications are particularly important for applications requiring low migration properties or enhanced compatibility with specific polymer systems.

Controlled crystallization conditions including temperature, pH, solvent composition, and agitation parameters provide additional tools for crystal engineering [21]. Buffered reaction systems operating at pH values between 7.0-7.5 and temperatures ranging from 10-50 degrees Celsius enable production of pigments with narrower particle size distributions and improved consistency in color properties.

Polymorphic Forms and Stability

Current literature indicates that Pigment Yellow 180 exists predominantly in a single stable crystalline form under normal processing and storage conditions [23] [24]. Unlike many organic pigments that exhibit multiple polymorphic modifications with different colors, Pigment Yellow 180 demonstrates remarkable structural consistency across various preparation methods and environmental conditions [25] [26].

The absence of color polymorphism in Pigment Yellow 180 represents a significant advantage for industrial applications, as it eliminates concerns about uncontrolled phase transitions that could alter color properties during processing or aging [23]. This stability arises from the robust hydrogen bonding network established by the benzimidazolone terminal units and the symmetric molecular structure that promotes consistent packing arrangements [6] [12].

Thermal analysis reveals that Pigment Yellow 180 maintains structural integrity up to temperatures exceeding 280-290 degrees Celsius, well above typical processing temperatures encountered in plastics and coatings applications [1] [19]. This thermal stability encompasses both chemical decomposition resistance and maintenance of crystal structure, ensuring color consistency even under demanding processing conditions.

Long-term stability studies demonstrate that Pigment Yellow 180 retains its crystal structure and color properties under accelerated aging conditions including elevated temperature, humidity, and light exposure [27] . The benzimidazolone structure provides inherent stability against photodegradation and chemical attack, contributing to the excellent lightfastness properties observed in practical applications.

Particle Morphology Control

Particle morphology significantly influences the optical and application properties of Pigment Yellow 180. Standard synthesis conditions typically produce irregularly shaped crystalline particles with angular to sub-rounded morphologies [19] [6]. These particles exhibit relatively broad size distributions that can impact color consistency and dispersion characteristics in final applications.

Advanced synthesis techniques enable production of more spherical particles with narrower size distributions [20] [21]. These morphological improvements result from careful control of nucleation and crystal growth kinetics through manipulation of supersaturation levels, temperature gradients, and the presence of crystal habit modifiers. Spherical particles generally provide improved flow properties and more efficient packing in composite materials.

Surface texture control represents another important aspect of morphology engineering. Particles with higher surface roughness, achieved through controlled crystallization or post-treatment processes, exhibit increased specific surface areas that can enhance color strength and improve mechanical interlocking with matrix materials [22] [28]. However, excessive surface roughness may compromise dispersion efficiency and require careful optimization.

Particle size distribution control becomes critical for applications requiring specific optical properties. Narrow distributions enhance color consistency and reduce light scattering effects that can compromise transparency [29] [21]. Broad distributions may be advantageous for applications requiring specific rheological properties or enhanced mechanical reinforcement of composite materials.

Electronic Structure and Color Theory

Chromophore Interactions

The chromophore system in Pigment Yellow 180 demonstrates complex electronic interactions that determine both the absorption characteristics and the resulting color properties. The primary chromophoric unit consists of the extended conjugated system encompassing both azo linkages and the connecting aromatic bridge structure [30] [5]. This system enables π-electron delocalization across approximately 36 carbon centers, creating a molecular orbital framework capable of absorbing visible light in the 400-500 nanometer range.

Intramolecular charge transfer processes play a crucial role in establishing the electronic excited states responsible for color generation [31] [32]. The benzimidazolone terminal units serve as electron-donating moieties, while the central azo-containing region acts as an electron-accepting system. This donor-acceptor arrangement creates a push-pull electronic structure that bathochromically shifts the absorption maximum into the yellow region of the visible spectrum.

Intermolecular chromophore interactions become significant in the solid state where adjacent molecules can engage in π-π stacking interactions [25] [33]. These interactions can influence both the position and intensity of absorption bands through electronic coupling effects. The planar molecular geometry of Pigment Yellow 180 facilitates face-to-face stacking arrangements that optimize these intermolecular electronic interactions.

Solvent-chromophore interactions provide insights into the electronic structure sensitivity to environmental factors [27] . Studies reveal that pigment chromaticity varies significantly with solvent polarity, with high-polarity solvents enhancing brightness while reducing red-green color intensity. These solvatochromic effects demonstrate the charge-transfer character of the primary electronic transitions and provide guidance for optimizing pigment performance in different matrix environments.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure underlying the color properties of Pigment Yellow 180. Density Functional Theory calculations using hybrid functionals such as B3LYP effectively reproduce the ground-state molecular geometry and provide accurate estimates of frontier molecular orbital energies [13] [14]. These calculations reveal that the highest occupied molecular orbital shows significant contribution from the benzimidazolone donor units, while the lowest unoccupied molecular orbital is primarily localized on the azo-containing acceptor region.

Time-Dependent Density Functional Theory calculations successfully predict the ultraviolet-visible absorption spectrum of Pigment Yellow 180 [15] [34]. The calculated absorption maximum around 430 nanometers corresponds closely to experimental observations and confirms the assignment of the primary electronic transition as a charge-transfer excitation from the donor to acceptor regions of the molecule. The calculated oscillator strength indicates efficient light absorption consistent with the high color strength observed experimentally.

Complete Active Space Self-Consistent Field calculations provide more detailed insights into the multi-configurational character of the excited states [15] [11]. These calculations reveal that the primary excited state involves significant redistribution of electron density from the benzimidazolone terminal units toward the central azo-containing region, confirming the charge-transfer nature of the color-generating transition.

Computational studies of environmental effects demonstrate how matrix interactions can modulate the electronic structure and consequently the observed color properties [14] [33]. These calculations help explain the variations in color coordinates observed when Pigment Yellow 180 is incorporated into different polymer matrices or solvent systems, providing valuable guidance for application optimization.

Color Space Mapping Methodologies

Color space mapping of Pigment Yellow 180 requires comprehensive understanding of the relationship between molecular electronic structure and colorimetric parameters. The pigment exhibits characteristic coordinates in the CIE Lab* color space with lightness values ranging from 75-87, red-green coordinates between 5-12, and yellow-blue coordinates spanning 95-105, depending on the measurement conditions and matrix environment [35].

The hue angle of 88.7 degrees positions Pigment Yellow 180 in the yellow-green quadrant of the color space, distinguishing it from more reddish yellow pigments with lower hue angles [9] [2]. This greenish character results from the specific electronic structure created by the benzimidazolone-azo chromophore system and represents a key identification parameter for quality control and color matching applications.

Spectral reflectance curves provide the fundamental data for accurate color space mapping [36] [35]. Pigment Yellow 180 exhibits characteristic absorption in the violet-blue region around 430 nanometers with secondary absorption in the ultraviolet region below 400 nanometers. The reflectance in the yellow-red portion of the spectrum determines the observed yellow color, while minimal absorption in the green region contributes to the greenish undertone.

Mathematical transformation from spectral data to color coordinates requires careful consideration of illuminant and observer conditions [35] [36]. Standard illuminant D65 with 10-degree observer angle provides the most commonly used reference conditions for industrial color evaluation of Pigment Yellow 180. Alternative illuminants such as illuminant A or F11 may be employed for specific application requirements or metamerism evaluation.

Physical Description

XLogP3

UNII

Other CAS

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Printing ink manufacturing

Butanamide, 2,2'-[1,2-ethanediylbis(oxy-2,1-phenylene-2,1-diazenediyl)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.